((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride
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Overview
Description
((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride: is a quaternary ammonium compound with the molecular formula C27H52Cl2N2 and a molar mass of 475.62118 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride typically involves the reaction of dodecylbenzyl chloride with trimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as chloroform or toluene at a temperature range of 50-70°C . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady state, and the product is continuously extracted and purified using automated systems .
Chemical Reactions Analysis
Types of Reactions: ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in aqueous solution at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of quaternary ammonium hydroxides or cyanides.
Scientific Research Applications
Chemistry: ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of nanoparticles and as a phase transfer catalyst .
Biology: In biological research, this compound is used as a disinfectant and antiseptic due to its antimicrobial properties. It is also utilized in cell culture studies to maintain sterility .
Medicine: It is also being investigated for its potential use in antimicrobial therapies .
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and personal care products. It is also employed in water treatment processes as a biocide .
Mechanism of Action
The mechanism of action of ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Molecular Targets and Pathways:
Cell Membrane: Disruption of lipid bilayer.
Proteins: Interaction with membrane-bound proteins, leading to denaturation and loss of function.
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in similar applications.
Dodecyltrimethylammonium chloride: A compound with similar structure and properties.
Uniqueness: ((Dodecyltolylidene)dimethylene)bis(trimethylammonium) dichloride is unique due to its specific structure, which provides enhanced surfactant properties and antimicrobial activity compared to other quaternary ammonium compounds. Its ability to disrupt cell membranes more effectively makes it a valuable compound in various applications .
Properties
CAS No. |
28553-91-5 |
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Molecular Formula |
C27H52N2.2Cl C27H52Cl2N2 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[2-(4-dodecylphenyl)-3-(trimethylazaniumyl)propyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C27H52N2.2ClH/c1-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(23-28(2,3)4)24-29(5,6)7;;/h19-22,27H,8-18,23-24H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
QFLKDYIJJGCFTA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(C[N+](C)(C)C)C[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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